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Quantitative Selectivity Profile

The table below summarizes the key experimental data for the inhibitors, highlighting their potency against

FGFR family members and off-target kinases.

Table 1: Inhibitor Potency and Selectivity Data [1] [2]

Inhibitor
FGFR1
IC₅₀ (nM)

FGFR2
IC₅₀ (nM)

FGFR3
IC₅₀ (nM)

FGFR4
IC₅₀ (nM)

SRC IC₅₀
(nM)

YES IC₅₀
(nM)

TAS-120
(Futibatinib)

1.8 1.4 1.6 3.7 1673 1626

PRN1371 0.6 1.3 4.1 19.3 Negligible Negligible

FIIN-2 3.1 4.3 27.0 45.3 330 365

FIIN-3 13.1 21.0 31.4 35.3 Information

missing

Information

missing

Detailed Selectivity Analysis

Covalent Binding and SRC Family Kinase (SFK) Inhibition: A critical differentiator in their
selectivity is the off-target inhibition of SFKs. Mass spectrometry and kinase activity assays show that

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 4 Tech Support

https://www.smolecule.com/products/s547938?utm_src=pdf-body
https://www.smolecule.com/products/s547938?utm_src=pdf-interest
https://www.nature.com/articles/s42004-021-00623-x?error=cookies_not_supported&code=5f33b57a-2aa6-4a24-97e5-ae09e6c60217
https://www.selleckchem.com/subunits/FGFR4_FGFR_selpan.html
https://www.smolecule.com/products/s547938?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


both FIIN-2 and TAS-120 form covalent adducts with and inhibit SRC and YES (kinases that

share a homologous p-loop cysteine with FGFRs). In contrast, PRN1371 shows no detectable
covalent binding or inhibition of these off-targets [1].

Activity Against Gatekeeper Mutations: These inhibitors also display varying abilities to overcome
acquired resistance from gatekeeper mutations in FGFRs [1]:

FGFR1(V561M): All three inhibitors showed reduced potency (~30-fold). PRN1371 was the
most effective in this context (IC₅₀: 84 nM).

FGFR2(V564F): TAS-120 was most effective (IC₅₀: 52 nM), while PRN1371 showed only weak
inhibition.

FGFR3(V555M): FIIN-2 was most effective (IC₅₀: 97 nM), while PRN1371 potency was
significantly reduced (IC₅₀: 583 nM).

FGFR4(V550L): TAS-120 was most effective (IC₅₀: 90 nM), while PRN1371 showed little effect.

Experimental Protocols for Key Data

The primary data on selectivity and covalent binding comes from a 2022 study that used the following

methodologies [1]:

Mass Spectrometry for Covalent Adduct Formation: FGFR1 or SRC proteins were incubated with
a molar excess of each inhibitor. The reaction was then analyzed by liquid chromatography-mass

spectrometry (LC-MS) to detect shifts in protein molecular weight, indicating the formation of a
covalent bond.

Kinase Assay for Inhibitory Potency (IC₅₀): The inhibitory activities against purified FGFR and SRC
family kinases were measured using a homogenous time-resolved fluorescence (HTRF) kinase

assay. Serial dilutions of each inhibitor were tested to determine the concentration that caused 50%
inhibition of kinase activity (IC₅₀).

X-ray Crystallography for Structural Insights: The high-resolution co-crystal structures of
SRC/FIIN-2, SRC/TAS-120, and FGFR4/PRN1371 were determined. This revealed the precise

atomic-level interactions, including the covalent bond with the p-loop cysteine and hydrogen bonding
networks, explaining the differences in potency and selectivity.

FGFR Inhibitor Selectivity and Resistance Pathway

The diagram below illustrates the key selectivity and resistance mechanisms discussed.
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Resistance Mechanism
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Key Takeaways for Researchers

For High FGFR Specificity: PRN1371 demonstrates a superior profile due to its minimal off-target

activity against SRC and YES kinases [1].
For Overcoming Specific Gatekeeper Mutations: The choice between TAS-120 and FIIN-2 may

depend on the specific FGFR mutation driving resistance, as their efficacy varies across different
mutants [1].

Structural Guidance for Design: The available co-crystal structures provide a valuable resource for
designing next-generation inhibitors with optimized selectivity and ability to circumvent resistance [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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